molecular formula C17H14N2O4S B2966250 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid CAS No. 101413-75-6

3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid

Cat. No. B2966250
CAS RN: 101413-75-6
M. Wt: 342.37
InChI Key: ZPEIYPUOQMCHAO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzothiazines . These are organic compounds containing a benzene fused to a thiazine ring (a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .


Synthesis Analysis

Esters of 2- (3, 4-dihydro-3-oxo-2H-benzo [b] [1, 4] thiazin-2-yl) acetic acid are synthesized and evaluated for their antimicrobial activity in vivo . The synthesis process involves spectroscopic techniques such as FTIR, H 1 NMR, C 13 NMR, and Mass .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques such as FTIR, H 1 NMR, C 13 NMR, and Mass .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is utilized as a key intermediate in synthesizing a wide array of heterocyclic derivatives. These derivatives include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives, showcasing its versatility in chemical synthesis. The importance of these heterocyclic compounds spans across various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological and chemical properties (Fadda, Mukhtar, & Refat, 2012).

Pharmaceutical Research

Several studies focus on the synthesis of novel derivatives for potential pharmaceutical applications. For instance, derivatives of this compound have been explored for their antibacterial and antifungal activities. These studies are significant for discovering new drugs and understanding the chemical basis of their activity against various microbial strains (Devi, Shahnaz, & Prasad, 2022).

Organic Synthesis and Catalysis

The compound is also a precursor in organic synthesis reactions, including meta-C–H functionalization of benzoic acid derivatives. This application is crucial for developing synthetic methodologies that are more efficient and selective, which can be used to create complex molecules for various purposes, including drug development and material science (Li, Cai, Ji, Yang, & Li, 2016).

Agrochemical Research

Compounds synthesized from this chemical serve as allelochemicals with potential agronomic utility. These chemicals, derived from or related to the compound , exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This area of research is particularly important for developing new agrochemicals that can help in crop protection and management strategies (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Future Directions

Further optimization and mechanism studies on this chemotype are underway . This suggests that there is ongoing research to improve the potency and drug-like properties of this compound .

properties

IUPAC Name

3-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-15(18-11-5-3-4-10(8-11)17(22)23)9-14-16(21)19-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIYPUOQMCHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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